An In-depth Technical Guide to the Physicochemical Properties of Pterisolic Acid E
An In-depth Technical Guide to the Physicochemical Properties of Pterisolic Acid E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterisolic acid E is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available scientific literature. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. Key data, including molecular structure, spectral characteristics, and predicted properties, are presented in a structured format. Detailed experimental protocols for its isolation and structure elucidation are also provided. While specific biological activities for Pterisolic acid E have not been extensively reported, the known bioactivities of related ent-kaurane diterpenoids, particularly their anti-inflammatory effects, are discussed to provide a context for potential therapeutic applications.
Introduction
Pterisolic acid E belongs to the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and complex chemical structures and significant biological activities.[1] Isolated from the fern Pteris semipinnata, Pterisolic acid E shares a common molecular framework with other pterisolic acids (A-F) also found in the same plant species.[2] The unique stereochemistry and functional group arrangement of these compounds make them intriguing targets for phytochemical and pharmacological research. This guide focuses on the core physicochemical properties of Pterisolic acid E to facilitate its identification, characterization, and further investigation.
Physicochemical Properties
The physicochemical properties of Pterisolic acid E are summarized in the tables below. These data are compiled from the primary literature describing its isolation and structure elucidation, as well as from chemical databases.
General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless powder | Wang et al., 2011 |
| Molecular Formula | C₂₀H₃₀O₅ | Wang et al., 2011 |
| Molecular Weight | 350.45 g/mol | MedChemExpress, TargetMol |
| CAS Number | 1401419-89-3 | MedChemExpress, TargetMol |
| Predicted Density | 1.28 ± 0.1 g/cm³ | ChemicalBook |
| Predicted Boiling Point | 539.0 ± 50.0 °C at 760 mmHg | ChemicalBook |
| Melting Point | Not reported | |
| Optical Rotation | [α]²⁷D -53.4 (c 0.12, MeOH) | Wang et al., 2011 |
Solubility
Quantitative solubility data for Pterisolic acid E in various solvents are not extensively reported in the primary literature. However, qualitative information suggests the following:
| Solvent | Solubility | Source |
| Methanol | Soluble | Wang et al., 2011 |
| Chloroform | Soluble | ChemicalBook |
| Dichloromethane | Soluble | BioCrick |
| Ethyl Acetate | Soluble | BioCrick |
| DMSO | Soluble | BioCrick |
| Acetone | Soluble | BioCrick |
Spectral Data
The structural elucidation of Pterisolic acid E was primarily achieved through a combination of spectroscopic techniques.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of Pterisolic acid E.
| Ion | Observed m/z | Calculated m/z | Formula |
| [M+Na]⁺ | 373.1996 | 373.1991 | C₂₀H₃₀O₅Na |
Source: Wang et al., 2011
Infrared (IR) Spectroscopy
The IR spectrum of Pterisolic acid E reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3440 | O-H stretching (hydroxyl groups) |
| 1715 | C=O stretching (ketone) |
| 1689 | C=O stretching (carboxylic acid) |
Source: Wang et al., 2011
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data were crucial for determining the detailed connectivity and stereochemistry of Pterisolic acid E. The spectra were recorded in pyridine-d₅.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.13 | m | |
| 1β | 2.29 | m | |
| 2α | 1.77 | m | |
| 2β | 2.15 | m | |
| 3α | 1.54 | m | |
| 3β | 1.83 | m | |
| 5 | 2.05 | d | 11.5 |
| 6α | 2.03 | m | |
| 6β | 2.21 | m | |
| 7α | 1.63 | m | |
| 7β | 1.89 | m | |
| 11α | 1.79 | m | |
| 11β | 2.07 | m | |
| 12 | 4.61 | br s | |
| 13 | 3.12 | d | 5.5 |
| 14α | 2.01 | m | |
| 14β | 2.50 | m | |
| 16 | 2.89 | d | 11.0 |
| 17a | 1.25 | s | |
| 17b | 1.30 | s | |
| 20 | 1.48 | s |
Source: Wang et al., 2011
| Position | δ (ppm) | Type |
| 1 | 40.1 | CH₂ |
| 2 | 19.3 | CH₂ |
| 3 | 37.8 | CH₂ |
| 4 | 43.8 | C |
| 5 | 56.6 | CH |
| 6 | 22.1 | CH₂ |
| 7 | 39.8 | CH₂ |
| 8 | 54.9 | C |
| 9 | 81.7 | C |
| 10 | 39.4 | C |
| 11 | 20.8 | CH₂ |
| 12 | 78.2 | CH |
| 13 | 49.9 | CH |
| 14 | 36.9 | CH₂ |
| 15 | 222.6 | C |
| 16 | 58.6 | CH |
| 17 | 23.9 | CH₂ |
| 18 | 181.8 | C |
| 19 | 29.4 | CH₃ |
| 20 | 15.8 | CH₃ |
Source: Wang et al., 2011
Experimental Protocols
The following protocols are based on the methods described by Wang et al. (2011) for the isolation and structural characterization of Pterisolic acid E.
Isolation of Pterisolic Acid E
Procedure:
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Air-dried and powdered whole plants of Pteris semipinnata were exhaustively extracted with 95% ethanol at room temperature.
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The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.
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The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
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The EtOAc-soluble fraction was subjected to silica gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) gradient to yield several fractions.
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Selected fractions were further purified by MCI gel CHP 20P column chromatography with a methanol-water (MeOH-H₂O) gradient.
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Subsequent purification was carried out on a Sephadex LH-20 column with methanol as the eluent.
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Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to afford pure Pterisolic acid E.
Structure Elucidation
The structure of Pterisolic acid E was determined using a combination of spectroscopic methods:
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HR-ESI-MS: To determine the molecular formula.
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IR Spectroscopy: To identify key functional groups such as hydroxyls, ketones, and carboxylic acids.
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1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.
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2D NMR Spectroscopy (HSQC, HMBC, ROESY): To establish the connectivity between protons and carbons and to determine the relative stereochemistry of the molecule. The key HMBC and ROESY correlations were used to assemble the ent-kaurane skeleton and define the positions of the substituents.
Biological Activity and Potential Signaling Pathways
Currently, there is a lack of specific studies on the biological activities of Pterisolic acid E. However, many ent-kaurane diterpenoids isolated from various Pteris species have demonstrated significant biological effects, particularly anti-inflammatory properties.[1][3]
For instance, several ent-kaurane diterpenoids from Pteris multifida have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE₂ in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[1][3] This anti-inflammatory action is associated with the downregulation of cyclooxygenase-2 (COX-2) expression.[1][3]
The general mechanism for the anti-inflammatory activity of many natural products involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS.
Given its structural similarity to other bioactive ent-kaurane diterpenoids, it is plausible that Pterisolic acid E may also exert anti-inflammatory effects through the inhibition of pathways such as NF-κB and MAPK, thereby reducing the expression of pro-inflammatory genes. However, this remains to be experimentally validated.
Conclusion
Pterisolic acid E is an ent-kaurane diterpenoid with a well-characterized chemical structure. This guide has consolidated the available physicochemical data, including its molecular formula, mass, and detailed NMR and IR spectral information. While experimental data on its melting point and quantitative solubility are currently lacking, the provided information serves as a crucial starting point for any future research. The biological activities of Pterisolic acid E have not yet been explored, but the known anti-inflammatory properties of related compounds from the Pteris genus suggest a promising avenue for pharmacological investigation. Further studies are warranted to fully elucidate the physicochemical properties and therapeutic potential of this natural product.
